4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
CAS No.: 478078-85-2
Cat. No.: VC4350346
Molecular Formula: C20H14F4N2O2
Molecular Weight: 390.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478078-85-2 |
|---|---|
| Molecular Formula | C20H14F4N2O2 |
| Molecular Weight | 390.338 |
| IUPAC Name | 4-(4-fluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C20H14F4N2O2/c21-16-6-4-13(5-7-16)18(27)14-9-17(25-11-14)19(28)26-10-12-2-1-3-15(8-12)20(22,23)24/h1-9,11,25H,10H2,(H,26,28) |
| Standard InChI Key | GFAZQMFHLTYDDJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of this compound is C₂₀H₁₄F₄N₂O₂, with a molecular weight of 390.338 g/mol. Its IUPAC name reflects the substitution pattern: the pyrrole ring is substituted at the 2-position with a carboxamide group linked to a 3-(trifluoromethyl)benzyl moiety and at the 4-position with a 4-fluorobenzoyl group. Key structural attributes include:
| Property | Value |
|---|---|
| CAS Number | 478078-85-2 |
| Molecular Formula | C₂₀H₁₄F₄N₂O₂ |
| Molecular Weight | 390.338 g/mol |
| SMILES Notation | C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
| InChI Key | GFAZQMFHLTYDDJ-UHFFFAOYSA-N |
The presence of three fluorine atoms (one from the benzoyl group and two from the trifluoromethyl group) enhances lipophilicity and metabolic stability, traits often leveraged in kinase inhibitor design .
| Parameter | Value (34b) |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t₁/₂) | 80 min |
| Oral Bioavailability (F%) | 42% |
These properties, combined with moderate metabolic stability, position pyrrole-carboxamides as viable candidates for oral administration .
Physicochemical and Computational Insights
Solubility and Lipophilicity
The compound’s solubility remains uncharacterized, but its LogP (estimated via computational methods) is predicted to be ~3.5 due to the trifluoromethyl and fluorobenzoyl groups. This moderate lipophilicity balances membrane permeability and aqueous solubility, a critical factor in drug-likeness.
Crystal Structure and Binding Mode
X-ray crystallography of analogue 32a bound to ERK5 revealed:
-
The pyrrole carboxamide forms bidentate hydrogen bonds with the kinase hinge region (residues M140 and E146) .
-
The trifluoromethylbenzyl group occupies a hydrophobic pocket near I61, suggesting that bulkier substituents could enhance binding affinity .
Future Directions and Applications
-
Target Validation: Testing against ERK5 and related kinases (e.g., MEK5, JNK) will clarify its specificity.
-
SAR Studies: Modifying the benzyl (e.g., introducing chloro or methyl groups) or pyrrole substituents could improve potency and selectivity.
-
In Vivo Efficacy: Assessing pharmacokinetics and toxicity in murine models is essential for preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume